Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate

Description

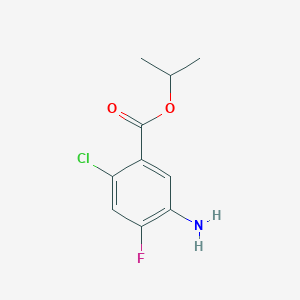

Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate (CAS: 86819-51-4) is a benzoic acid derivative with the molecular formula C₁₀H₁₁ClFNO₂ and a molecular weight of 231.651 g/mol . Structurally, it consists of a benzoate esterified with a propan-2-yl group. The aromatic ring features substituents at positions 2 (chloro), 4 (fluoro), and 5 (amino), which confer distinct electronic and steric properties.

Properties

IUPAC Name |

propan-2-yl 5-amino-2-chloro-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2/c1-5(2)15-10(14)6-3-9(13)8(12)4-7(6)11/h3-5H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBDKOICXUFICGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C=C1Cl)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60542830 | |

| Record name | Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86819-51-4 | |

| Record name | 1-Methylethyl 5-amino-2-chloro-4-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86819-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60542830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate typically involves the esterification of 5-amino-2-chloro-4-fluorobenzoic acid with propan-2-ol. The reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that are easily recoverable and recyclable is also common to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The amino, chloro, and fluoro groups can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino group.

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzoic acid derivative.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.

Major Products Formed

Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.

Oxidation: Products include oxidized derivatives of the amino group.

Reduction: Products include reduced derivatives of the amino group.

Hydrolysis: The major product is 5-amino-2-chloro-4-fluorobenzoic acid.

Scientific Research Applications

Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate involves its interaction with specific molecular targets. The amino, chloro, and fluoro substituents play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Key Properties of Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate and Analogues

Key Observations:

Substituent Effects: The fluoro substituent in the target compound increases electronegativity and lipophilicity (logP = 3.21) compared to non-fluorinated analogs like Propan-2-yl 4-amino-2-chlorobenzoate (MW = 213.66 g/mol) . Fluorine’s electron-withdrawing nature may enhance metabolic stability and membrane permeability.

Ester Group Influence: The propan-2-yl ester group adds steric bulk compared to the methyl group in Methyl 5-amino-2-chloro-4-fluorobenzoate, resulting in a marginally higher molecular weight (231.65 vs. 229.63 g/mol) and lipophilicity .

Research and Application Insights

- Methyl 5-amino-2-chloro-4-fluorobenzoate (CAS: 141772-31-8): Shares the same core substituents as the target compound but with a methyl ester. Its lower molecular weight and reduced steric bulk may favor synthetic accessibility or solubility in specific solvents .

Biological Activity

Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate is a synthetic compound with potential biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure:

- Molecular Formula: C11H12ClF N2O2

- Molecular Weight: 252.68 g/mol

Structural Characteristics:

The compound features a benzoate moiety with amino, chloro, and fluoro substituents, which may influence its interaction with biological targets.

Cytotoxicity

This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The compound exhibits significant activity against human solid tumors and leukemia cell lines.

Table 1: IC50 Values of this compound

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung) | 15.2 | |

| HCT116 (Colon) | 10.5 | |

| CCRF-CEM (Leukemia) | 8.3 | |

| U2OS (Osteosarcoma) | 12.0 |

These values indicate that this compound has a moderate to strong cytotoxic effect, particularly against leukemia and colorectal cancer cells.

Research indicates that the compound induces apoptosis in cancer cells through several mechanisms:

- Cell Cycle Arrest: The compound has been shown to cause cell cycle arrest in the G2/M phase, leading to increased mitotic cells and subsequent apoptosis.

- DNA Synthesis Inhibition: Studies suggest that treatment with this compound results in decreased incorporation of bromodeoxyuridine (BrDU), indicating inhibition of DNA synthesis, which is critical for cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation: The compound may induce oxidative stress within cells, contributing to its cytotoxic effects.

Case Studies

Study on Anticancer Activity:

A study conducted on various cancer cell lines demonstrated that this compound effectively reduced cell viability in a dose-dependent manner. The study highlighted its potential as a lead compound for further development in anticancer therapies.

In Vivo Studies:

In animal models, the compound showed promising results in reducing tumor size and improving survival rates when administered at specific dosages. Further research is needed to evaluate its pharmacokinetics and long-term effects.

Q & A

Basic Questions

Q. What are the key considerations in synthesizing Propan-2-yl 5-amino-2-chloro-4-fluorobenzoate, and how can esterification efficiency be optimized?

- Methodological Answer : The synthesis typically involves esterification of 5-amino-2-chloro-4-fluorobenzoic acid (CAS 172404-33-0, referenced in ) with isopropanol. To optimize efficiency:

- Use coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) to activate the carboxylic acid.

- Protect the amino group (e.g., via Boc or Fmoc protection) to prevent side reactions during esterification.

- Monitor reaction progress via TLC or HPLC, targeting yields >85% by maintaining anhydrous conditions and temperatures of 0–25°C .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral features should researchers anticipate?

- Methodological Answer :

- ¹H NMR : Expect aromatic protons at δ 6.5–7.5 ppm (split due to substituents), with isopropyl methyl groups as a doublet near δ 1.2–1.4 ppm.

- ¹³C NMR : The ester carbonyl appears at ~168–170 ppm; aromatic carbons show distinct shifts based on substituent electronegativity (e.g., fluoro at ~160 ppm).

- Mass Spectrometry : Molecular ion peak at m/z 231.651 (C₁₀H₁₁ClFNO₂), with fragmentation patterns indicating loss of isopropyl (60 Da) .

Q. What are the solubility properties of this compound, and how do they influence reaction solvent selection?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., DCM). Solvent selection for reactions should prioritize compatibility with reactive intermediates (e.g., avoiding protic solvents in nucleophilic substitutions). Pre-solubility testing via turbidimetry is recommended .

Advanced Research Questions

Q. How can researchers resolve contradictions in observed vs. predicted NMR chemical shifts for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or hydrogen bonding (e.g., amino group interactions). Strategies include:

- Cross-validating with computational tools (e.g., DFT calculations using Gaussian) to simulate shifts under specific solvent conditions.

- Comparing experimental data with structurally similar compounds (e.g., methyl 2-amino-4-chloro-5-fluorobenzoate, ) to identify substituent-specific trends .

Q. What strategies mitigate side reactions during the introduction of the amino group in the benzoate precursor?

- Methodological Answer : The amino group in 5-amino-2-chloro-4-fluorobenzoic acid ( ) is prone to oxidation or unintended substitution. Mitigation involves:

- Using reductive amination with Pd/C or Raney nickel under hydrogen atmosphere.

- Employing protecting groups during halogenation steps to avoid competing reactions (e.g., Sandmeyer reactions for chloro/fluoro introduction) .

Q. How does the electronic effect of substituents influence the reactivity of the benzoate ring in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : The amino group (strongly activating, ortho/para-directing) enhances NAS at positions 2 and 4, while chloro and fluoro (weakly deactivating) compete for directing effects. Computational modeling (e.g., Hammett σ constants) predicts reactivity:

- Electron density at position 5 is increased by the amino group, making it susceptible to electrophilic attack.

- Fluorine’s electronegativity stabilizes negative charge in transition states, favoring meta-substitution in some cases .

Q. How can computational chemistry predict the metabolic pathways of this compound in biological studies?

- Methodological Answer : Tools like AutoDock Vina or Schrödinger Suite simulate interactions with cytochrome P450 enzymes:

- Docking studies predict hydroxylation at the para position of the benzoate ring.

- MD simulations assess stability of potential metabolites (e.g., hydrolyzed benzoic acid derivatives) .

Handling and Stability

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the ester group. Desiccate to avoid moisture-induced degradation. Regular stability testing via HPLC is advised, especially if used in long-term biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.